2-(Naphthalen-1-yl)pentan-2-ol
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Overview
Description
2-(Naphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, featuring a pentan-2-ol group attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the naphthalene ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(Naphthalen-1-yl)pentan-2-one or 2-(Naphthalen-1-yl)pentanoic acid.
Reduction: Formation of 2-(Naphthalen-1-yl)pentane.
Substitution: Formation of 2-(Naphthalen-1-yl)pentyl halides or amines.
Scientific Research Applications
2-(Naphthalen-1-yl)pentan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)ethanol
- 2-(Naphthalen-1-yl)propan-2-ol
- 2-(Naphthalen-1-yl)butan-2-ol
Uniqueness
2-(Naphthalen-1-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The length of the pentan-2-ol chain influences its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-naphthalen-1-ylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESGAMUSWUSADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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